2-Hydroxy-3-methylbutanenitrile

Agrochemical synthesis Organophosphorus insecticide Cyanohydrin intermediate

2-Hydroxy-3-methylbutanenitrile (CAS 15344-34-0), also known as isobutyraldehyde cyanohydrin, is an aliphatic cyanohydrin with the molecular formula C5H9NO and molecular weight 99.13 g/mol. As a cyanohydrin, it features both a nitrile (-C≡N) and a hydroxyl (-OH) functional group attached to the same carbon atom, enabling bifunctional reactivity in organic synthesis.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 15344-34-0
Cat. No. B103398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-methylbutanenitrile
CAS15344-34-0
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(C)C(C#N)O
InChIInChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3
InChIKeyYRBPUNHOIVAUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-methylbutanenitrile CAS 15344-34-0: Chemical Identity and Procurement-Relevant Specifications


2-Hydroxy-3-methylbutanenitrile (CAS 15344-34-0), also known as isobutyraldehyde cyanohydrin, is an aliphatic cyanohydrin with the molecular formula C5H9NO and molecular weight 99.13 g/mol [1]. As a cyanohydrin, it features both a nitrile (-C≡N) and a hydroxyl (-OH) functional group attached to the same carbon atom, enabling bifunctional reactivity in organic synthesis . This compound exists as a racemic mixture unless specified otherwise, with optically active (S)- and (R)-enantiomers available under distinct identifiers—notably (S)-2-hydroxy-3-methylbutanenitrile produced via (S)-hydroxynitrile lyase from Manihot esculenta [2] and (R)-2-hydroxy-3-methylbutanenitrile (CAS 10021-64-4) accessible through stereoselective enzymatic or chemical asymmetric synthesis. Commercially, the compound is typically supplied at 95% minimum purity with recommended long-term storage in cool, dry conditions .

Why Generic Cyanohydrin Substitution Fails: Procurement-Risk Analysis for 2-Hydroxy-3-methylbutanenitrile


Cyanohydrins as a class share the α-hydroxy nitrile structural motif, yet substitution across this class—even among close aliphatic congeners—is not interchangeable without compromising downstream synthetic outcomes. Three factors drive this procurement risk: first, stereochemical requirements differ sharply depending on the target application, with enantiomeric purity achievable only through specific enzymatic routes (e.g., (S)-selective HNL from M. esculenta versus (R)-selective systems) [1]; second, the branched isopropyl side chain of 2-hydroxy-3-methylbutanenitrile confers distinct physicochemical properties (LogP approximately 0.53, predicted boiling point 197.3±13.0 °C at 760 mmHg) relative to linear or aromatic cyanohydrins ; third, the compound serves as a specific precursor in patented insecticide synthesis pathways where alternative cyanohydrins would yield structurally divergent—and potentially inactive—final products [2]. These differentiation points are quantified in the evidence guide below.

Quantitative Differentiation Evidence: 2-Hydroxy-3-methylbutanenitrile vs. Cyanohydrin Comparators


Insecticide Precursor Specificity: 2-Hydroxy-3-methylbutanenitrile as the Required Starting Material

2-Hydroxy-3-methylbutanenitrile is explicitly identified as the required starting material for synthesizing 2-methyl-3-cyano-3-(ethylpropylthiophosphoryloxy)propane, an organophosphorus insecticide described as 'extremely active' [1]. Alternative cyanohydrins—including acetone cyanohydrin, lactonitrile, or mandelonitrile—cannot substitute in this pathway because the specific branched isopropyl side chain of the target cyanohydrin is structurally embedded in the final insecticide scaffold. The patent discloses that conventional cyanohydrin synthesis methods (e.g., HCN addition to carbonyls with basic catalyst) yield only 'moderate yields' requiring additional purification, whereas the disclosed HCl-mediated in situ HCN generation method produces 'high yields of excellent quality' cyanohydrin products [1].

Agrochemical synthesis Organophosphorus insecticide Cyanohydrin intermediate

Enantioselective Synthesis: (S)-2-Hydroxy-3-methylbutanenitrile via Manihot esculenta HNL

The (S)-enantiomer of 2-hydroxy-3-methylbutanenitrile can be produced stereoselectively using (S)-hydroxynitrile lyase (HNL) from Manihot esculenta (cassava) [1]. This enzymatic route provides access to optically active cyanohydrin that serves as a chiral building block for asymmetric synthesis. In comparative enzymatic studies, (R)-mandelonitrile lyase (EC 4.1.2.10) exhibits differential substrate specificity: while benzaldehyde serves as the reference substrate (100% relative activity), (2R)-2-hydroxy-3-methylbutanenitrile shows 67% relative activity, compared with only 33% for (2R)-2-hydroxy-3,3-dimethylbutanenitrile [2]. This 2.0-fold activity difference between structurally similar branched cyanohydrins (methyl vs. dimethyl substitution) demonstrates that even minor side-chain modifications substantially alter enzyme recognition and catalytic efficiency.

Asymmetric catalysis Enzymatic synthesis Chiral cyanohydrin

Asymmetric Chemical Catalysis: Optical Yield Comparison for Isobutyraldehyde Cyanohydrin Synthesis

Asymmetric addition of hydrogen cyanide to isobutyraldehyde using chiral catalysts produces 2-hydroxy-3-methylbutanenitrile with varying enantiomeric excess depending on catalyst selection. Using cyclo(L-Phe-L-His) as catalyst, an optical yield of 62.7% was achieved for isobutyraldehyde cyanohydrin [1]. This represents a 2.4-fold improvement over the 26.3% optical yield obtained with L-α-dimethylamino-ε-caprolactam under comparable conditions [1]. The 62.7% optical yield for isobutyraldehyde-derived cyanohydrin is notably lower than the 97% ee achieved for m-phenoxybenzaldehyde cyanohydrin and 93% ee for other aromatic aldehydes using the same cyclo(L-Phe-L-His) catalyst system [1], indicating that the aliphatic isobutyraldehyde substrate presents intrinsically greater stereocontrol challenges compared with aromatic aldehydes.

Asymmetric synthesis Organocatalysis Cyanohydrin formation

Physicochemical Property Differentiation: 2-Hydroxy-3-methylbutanenitrile vs. Acetone Cyanohydrin

2-Hydroxy-3-methylbutanenitrile exhibits distinct physicochemical properties that differentiate it from acetone cyanohydrin, the most commonly encountered aliphatic cyanohydrin in industrial settings. The calculated LogP of 2-hydroxy-3-methylbutanenitrile is 0.52688 [1], compared with acetone cyanohydrin's LogP of -0.34 [2], representing a ΔLogP of approximately 0.87 units. This lipophilicity difference translates to an estimated 7.4-fold higher octanol-water partition coefficient for the isobutyraldehyde-derived compound, impacting chromatographic retention behavior and extraction efficiency in biphasic reaction systems. Additionally, the predicted boiling point of 2-hydroxy-3-methylbutanenitrile is 197.3±13.0 °C at 760 mmHg versus acetone cyanohydrin's boiling point of 95 °C at 760 mmHg [2], a difference of approximately 102 °C that enables clear separation by fractional distillation.

Physicochemical properties Lipophilicity Separation science

Substrate Recognition in Enzymatic Systems: Comparative Activity Profile Across Cyanohydrins

In the (S)-hydroxynitrile lyase (EC 4.1.2.47) system from Manihot esculenta, substrate specificity varies markedly across aldehyde substrates. Isobutyraldehyde serves as a productive substrate for this enzyme, yielding (2S)-2-hydroxy-3-methylbutanenitrile [1]. In contrast, lactonitrile (2-hydroxypropanenitrile, derived from acetaldehyde) is explicitly annotated as a 'poor substrate' in the same enzyme system [2]. This qualitative but definitive discrimination establishes that the branched isobutyraldehyde-derived cyanohydrin is preferentially recognized compared to the linear acetaldehyde-derived analog, despite both being small aliphatic substrates. The differential recognition arises from the isopropyl side chain providing complementary hydrophobic interactions within the enzyme active site that the methyl group of lactonitrile cannot effectively engage.

Enzyme kinetics Substrate specificity Nitrile hydratase

Biphasic Enzymatic Synthesis: Prunus mume HNL Catalyzed (R)-Cyanohydrin Formation

Hydroxynitrile lyase from Prunus mume (Japanese apricot, PmHNL) catalyzes the asymmetric synthesis of (R)-cyanohydrins from aliphatic aldehydes in a biphasic reaction system . The enzyme accepts isobutyraldehyde as a substrate to produce (R)-2-hydroxy-3-methylbutanenitrile with good overall yield and enantiomeric excess, though specific ee values for this substrate are not disaggregated in the available abstract. The biphasic system (organic-aqueous) is a critical operational distinction: it enables in situ extraction of the cyanohydrin product, suppressing the reverse reaction (cyanohydrin decomposition to aldehyde and HCN) that plagues single-phase aqueous systems. This methodological distinction has practical implications for procurement—material sourced for biphasic biocatalytic workflows may require different purity or stabilization specifications compared to material used in conventional chemical synthesis.

Biocatalysis Biphasic reaction Chiral pool synthesis

Validated Application Scenarios for 2-Hydroxy-3-methylbutanenitrile Procurement


Organophosphorus Insecticide Intermediate Synthesis

2-Hydroxy-3-methylbutanenitrile serves as the required starting material for synthesizing 2-methyl-3-cyano-3-(ethylpropylthiophosphoryloxy)propane, a patented organophosphorus insecticide with reported extremely high activity [1]. The synthetic route proceeds through cyanohydrin functionalization followed by thiophosphorylation. The HCl-mediated in situ HCN generation method disclosed in U.S. Patent 4,517,132 produces higher yields and superior product quality compared to conventional cyanohydrin synthesis methods that afford only moderate yields and require additional purification [1]. Procurement for this application should prioritize material suitable for subsequent organophosphorus derivatization.

Chiral Building Block for Asymmetric Synthesis

Optically active (S)-2-hydroxy-3-methylbutanenitrile, producible via (S)-hydroxynitrile lyase from Manihot esculenta [1], functions as a chiral cyanohydrin building block. The nitrile group can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols, while the stereogenic center directs downstream asymmetric transformations. The 62.7% optical yield achievable with cyclo(L-Phe-L-His) catalyst [2] indicates that while moderate stereocontrol is attainable chemically, applications requiring >95% ee may necessitate enzymatic resolution or alternative asymmetric methodologies. Procurement should specify enantiomeric purity requirements based on downstream stereochemical tolerance.

Enzymatic Substrate for Hydroxynitrile Lyase Characterization

2-Hydroxy-3-methylbutanenitrile serves as both substrate and product in hydroxynitrile lyase (HNL) enzyme systems. With (R)-mandelonitrile lyase (EC 4.1.2.10), the compound exhibits 67% relative activity compared to the benzaldehyde reference, representing a 2.0-fold activity advantage over the 3,3-dimethyl analog [1]. In the (S)-HNL system from M. esculenta, isobutyraldehyde is a productive substrate for forward cyanohydrin synthesis, whereas lactonitrile is annotated as a poor substrate [2]. These differential recognition patterns make this compound valuable for probing enzyme active site architecture and substrate specificity determinants in cyanohydrin-metabolizing enzymes.

Analytical Standard for Chromatographic Method Development

The distinct physicochemical profile of 2-hydroxy-3-methylbutanenitrile (LogP ≈ 0.53, predicted BP 197.3±13.0 °C) relative to acetone cyanohydrin (LogP -0.34, BP 95 °C) [1] establishes its utility as a reference standard in chromatographic method development. The 7.4-fold higher lipophilicity translates to measurably different retention behavior across reversed-phase HPLC columns. Additionally, commercial availability as an HPLC analytical standard [2] supports its use in calibrating detection systems and validating separation protocols for cyanohydrin-containing mixtures, particularly where acetone cyanohydrin and isobutyraldehyde cyanohydrin require baseline resolution.

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